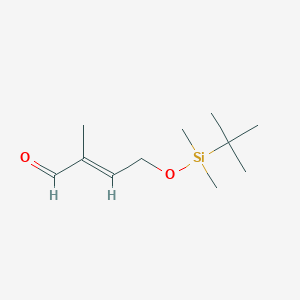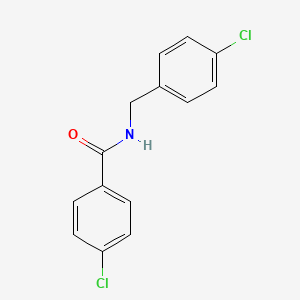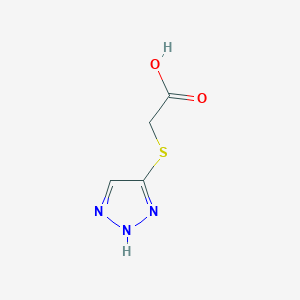
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is a heterocyclic compound that contains a triazole ring and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid typically involves the formation of the triazole ring followed by the introduction of the thioether and acetic acid functionalities. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by thiolation and carboxylation steps.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize metal-free conditions and environmentally benign reagents to minimize waste and reduce environmental impact .
化学反応の分析
Types of Reactions
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions at the thioether or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
科学的研究の応用
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid involves its interaction with various molecular targets, depending on its application. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anticancer effects. The triazole ring and thioether linkage are crucial for its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
2-((1H-1,2,3-Triazol-5-yl)thio)acetic acid is unique due to the presence of both a triazole ring and a thioether linkage, which confer specific chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
特性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC名 |
2-(2H-triazol-4-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c8-4(9)2-10-3-1-5-7-6-3/h1H,2H2,(H,8,9)(H,5,6,7) |
InChIキー |
MTSXLTRWDHXAIP-UHFFFAOYSA-N |
正規SMILES |
C1=NNN=C1SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



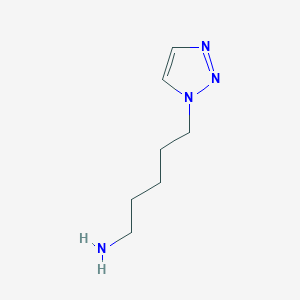

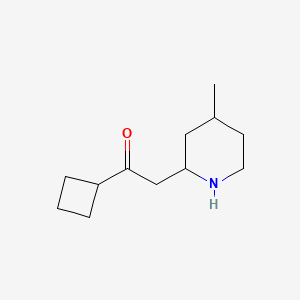
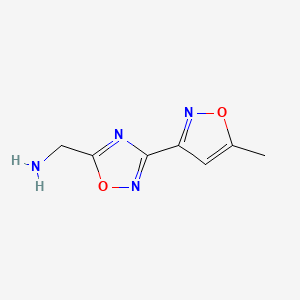
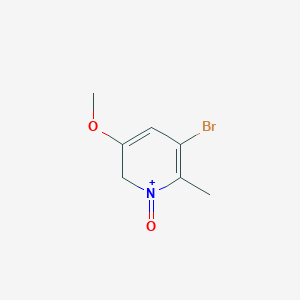
![5,5-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13342416.png)
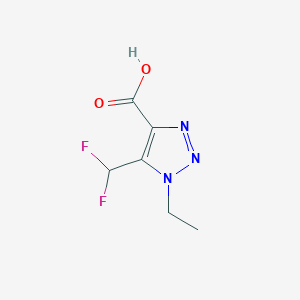
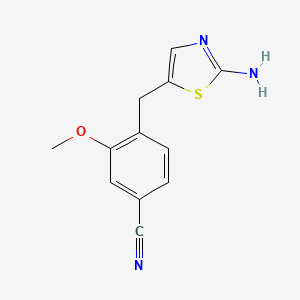
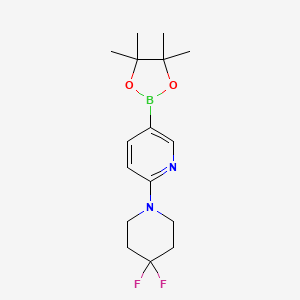
![2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile](/img/structure/B13342438.png)

